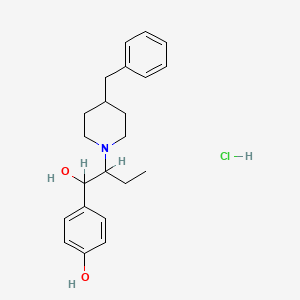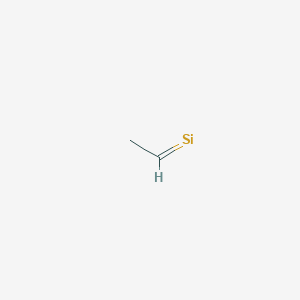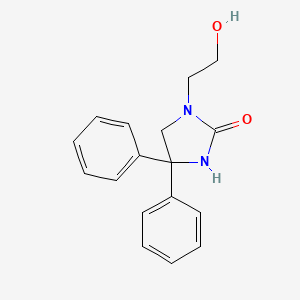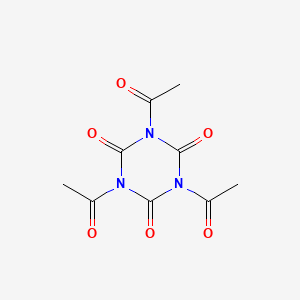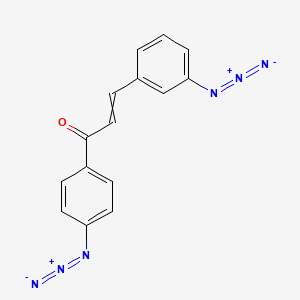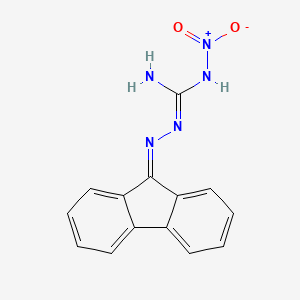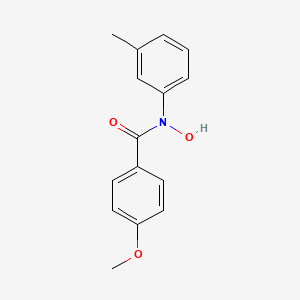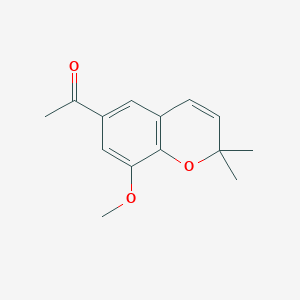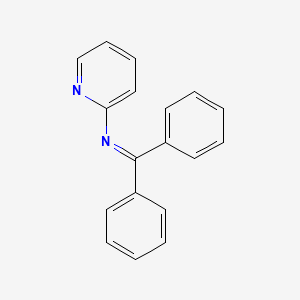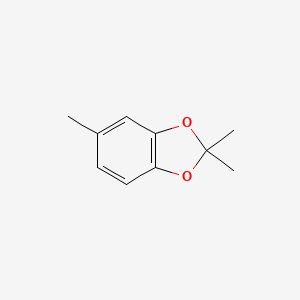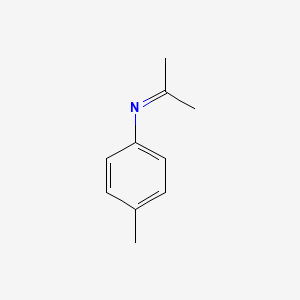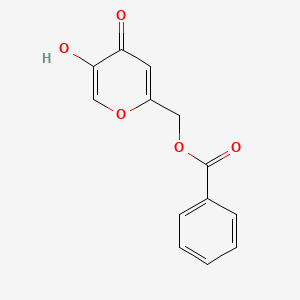
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is a chemical compound with the molecular formula C13H10O5. It is a derivative of pyran and benzoate, featuring a hydroxyl group and a ketone group on the pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with benzyl alcohol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is refluxed, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.
Reduction: Formation of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound has been studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is beneficial in the study of aging and related diseases .
Medicine
In medicinal chemistry, this compound has shown potential as an anti-diabetic agent. Studies have demonstrated its ability to lower blood glucose levels in diabetic models, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. For instance, its anti-diabetic effects are attributed to its ability to activate insulin receptors and enhance glucose uptake in cells. Additionally, its antioxidant properties are due to its ability to donate electrons and neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate: Similar structure but with an acetate group instead of a benzoate group.
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 2-hydroxybenzoate: Contains an additional hydroxyl group on the benzoate moiety.
Uniqueness
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
33777-42-3 |
|---|---|
Formule moléculaire |
C13H10O5 |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
(5-hydroxy-4-oxopyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C13H10O5/c14-11-6-10(17-8-12(11)15)7-18-13(16)9-4-2-1-3-5-9/h1-6,8,15H,7H2 |
Clé InChI |
VXIKPSLGUZSZPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2=CC(=O)C(=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


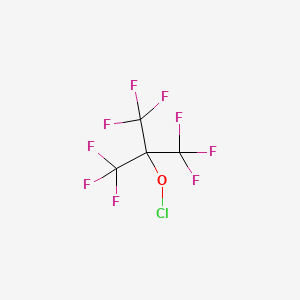
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
